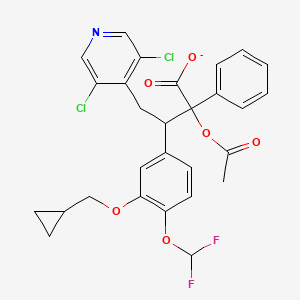
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is a chemical compound with the molecular formula C12H16NO2 It is a derivative of isoindoline, characterized by the presence of hydroxy and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can participate in hydrogen bonding, while the tetramethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound shares a similar core structure but differs in the presence of a nitro group and spiro configuration.
Indole derivatives: These compounds have a similar indole backbone but vary in their functional groups and substitutions.
Uniqueness
1,3-Dihydro-5-hydroxy-1,1,3,3-tetramethyl-2H-isoindol-2-yloxy is unique due to its specific combination of hydroxy and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H16NO2 |
|---|---|
Peso molecular |
206.26 g/mol |
InChI |
InChI=1S/C12H16NO2/c1-11(2)9-6-5-8(14)7-10(9)12(3,4)13(11)15/h5-7,14H,1-4H3 |
Clave InChI |
IPXIPSHAQKTPAF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)O)C(N1[O])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


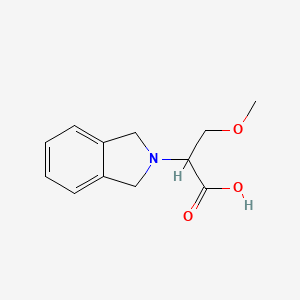
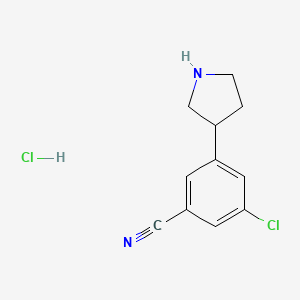
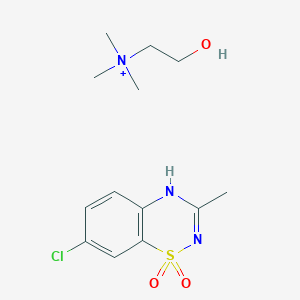
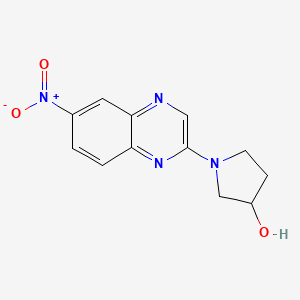
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
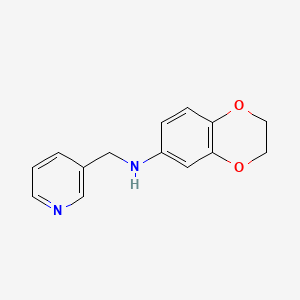

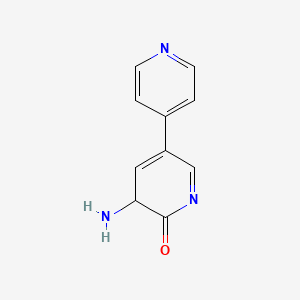
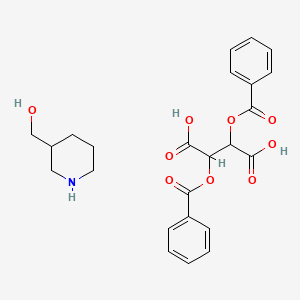
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
